(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s worth noting that 4-oxobenzo[d][1,2,3]triazin derivatives have been studied as potential anti-Alzheimer agents .
Molecular Structure Analysis
The molecular structure of 4-oxobenzo[d][1,2,3]triazin derivatives has been studied using molecular modeling and molecular dynamic studies . These studies help understand the interaction of these compounds with biological targets .Chemical Reactions Analysis
While specific chemical reactions involving “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate” are not detailed in the retrieved papers, 4-oxobenzo[d][1,2,3]triazin derivatives have been involved in various chemical reactions for their synthesis .Scientific Research Applications
Anti-Alzheimer Agents
Novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing pyridinium moiety were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds showed good inhibitory activity against AChE . This suggests that these compounds could be potential anti-Alzheimer agents.
Cholinesterase Inhibitors
A new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids were designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This indicates that these compounds could be used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis where cholinesterase inhibitors are used.
Anti-Cancer Agents
The compound IVi, which is similar to the compound , has shown potent inhibitory activity against breast cancer cell T47D . This suggests that these compounds could be potential anti-cancer agents.
Modulators of GPR139
4-oxo-3,4-dihydro-1,2,3-benzotriazines have been identified as modulators of GPR139 . GPR139 is an orphan G-protein-coupled receptor that is expressed in the brain, particularly in the habenula, septum, and hypothalamus. It has been implicated in a variety of biological processes, including regulation of growth hormone secretion, control of feeding behavior, and modulation of pain sensation.
Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
An efficient domino strategy for synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water has been established . These derivatives have shown significant scope in the development of new drugs.
Synthesis of Pyrrole-3-Carboxylic Acid Phenylamide
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib.
Mechanism of Action
4-oxobenzo[d][1,2,3]triazin derivatives have been studied as potential cholinesterase inhibitors . For example, one of the compounds exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited butyrylcholinesterase via a mixed-type inhibition mode .
Future Directions
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXFQTQLIVTDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.